4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one
Overview
Description
4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a benzyl group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with 4-bromobenzaldehyde to form a hydrazone intermediate, which is then cyclized under acidic or basic conditions to yield the desired triazole compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group.
Reduction: The bromine atom at the 5-position can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-benzyl-5-bromo-4H-1,2,4-triazol-3-one.
Reduction: Formation of 4-benzyl-4H-1,2,4-triazol-3-ol.
Substitution: Formation of 4-benzyl-5-substituted-4H-1,2,4-triazol-3-ol derivatives.
Scientific Research Applications
4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-5-phenyl-4H-1,2,4-triazol-3-ol: Similar structure but with a phenyl group instead of a bromine atom.
4-benzyl-5-chloro-4H-1,2,4-triazol-3-ol: Similar structure but with a chlorine atom instead of a bromine atom.
4-benzyl-5-methyl-4H-1,2,4-triazol-3-ol: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
4-benzyl-3-bromo-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-8-11-12-9(14)13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXSBOHFJITSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677539 | |
Record name | 4-Benzyl-5-bromo-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22354-83-2 | |
Record name | 4-Benzyl-5-bromo-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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